molecular formula C25H34N4O6S B12705784 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate CAS No. 85455-45-4

2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate

Cat. No.: B12705784
CAS No.: 85455-45-4
M. Wt: 518.6 g/mol
InChI Key: QNHFJOWAGUXXFU-UHFFFAOYSA-N
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Description

This compound is a structurally complex azo-sulfonyl derivative characterized by a central azo (-N=N-) linkage, a sulfonyl (-SO₂-) group, and an ethyl propionate ester.

Properties

CAS No.

85455-45-4

Molecular Formula

C25H34N4O6S

Molecular Weight

518.6 g/mol

IUPAC Name

2-[4-[[2-acetamido-4-(diethylamino)phenyl]diazenyl]-5-methoxy-2-methylphenyl]sulfonylethyl propanoate

InChI

InChI=1S/C25H34N4O6S/c1-7-25(31)35-12-13-36(32,33)24-16-23(34-6)22(14-17(24)4)28-27-20-11-10-19(29(8-2)9-3)15-21(20)26-18(5)30/h10-11,14-16H,7-9,12-13H2,1-6H3,(H,26,30)

InChI Key

QNHFJOWAGUXXFU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCS(=O)(=O)C1=CC(=C(C=C1C)N=NC2=C(C=C(C=C2)N(CC)CC)NC(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic amine. The resulting azo compound is then subjected to sulfonylation and esterification reactions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate exhibit significant anticancer properties. For instance, azo compounds have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of cell proliferation pathways .

Antimicrobial Properties

The sulfonamide group present in the compound is known for its antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, making them effective against a range of pathogens . This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Anticonvulsant Effects

Similar derivatives have been evaluated for their anticonvulsant effects. Research has demonstrated that modifications in the acetamido group can enhance the efficacy of these compounds in seizure models, suggesting potential therapeutic applications in epilepsy treatment . The structure-activity relationship (SAR) studies indicate that specific substituents can significantly impact pharmacological activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth via folate synthesis inhibition
AnticonvulsantEffective in seizure models

Mechanism of Action

The mechanism of action of 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with enzymes or receptors in biological systems. The sulfonyl group can form strong interactions with proteins, potentially altering their function. The ester group can be hydrolyzed to release the active compound in a controlled manner.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analogues

a. Azo-Sulfonyl Derivatives The compound shares structural similarities with 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). Both feature sulfonyl groups and aromatic systems, but the latter replaces the azo group with a triazole ring. Triazole derivatives are known for enhanced thermal stability and bioactivity (e.g., antifungal, antimicrobial properties) compared to azo compounds, which are more commonly used in dyes .

b. Phenoxy-Acetate Derivatives Ethyl 2-(2,4-dimethylphenoxy)acetate () shares the ethyl ester moiety and aromatic substitution patterns. However, it lacks the sulfonyl and azo functionalities, resulting in lower molecular complexity and distinct reactivity.

Physicochemical and Functional Properties

Property Target Compound (Inferred) Triazole-Sulfonyl Analogues Phenoxy-Acetate Derivatives
Molecular Weight ~550–600 g/mol (estimated) 450–500 g/mol 200–300 g/mol
Key Functional Groups Azo, sulfonyl, propionate ester Triazole, sulfonyl, ketone Phenoxy, ester, oxadiazole
Solubility Likely polar aprotic solvents (DMF, DMSO) Ethanol/water mixtures Ethanol, acetone
Applications Dyes, potential bioactivity Antimicrobial agents Herbicide intermediates

Stability and Reactivity

  • The azo group in the target compound may confer photolability, limiting outdoor applications. In contrast, triazole derivatives () exhibit higher thermal stability due to aromatic heterocycles .
  • The ethyl propionate ester in the target compound may undergo hydrolysis under acidic/basic conditions, analogous to ester cleavage observed in phenoxy-acetates () .

Biological Activity

Molecular Formula and Characteristics

  • Molecular Formula : C25H34N4O6S
  • Molecular Weight : 518.6257 g/mol
  • Density : 1.22 g/cm³
  • Boiling Point : 406.1°C
  • Melting Point : 747.9°C at 760 mmHg

This compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the diethylamino and azo groups in this compound enhances its interaction with bacterial enzymes, potentially inhibiting their growth. Studies have shown that similar compounds can effectively target Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

Cytotoxic Activity

Preliminary studies suggest that certain azo compounds can exhibit cytotoxic effects against cancer cell lines. The biological activity of this compound against specific cancer types remains to be fully elucidated but shows promise based on structural analogs.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
CytotoxicPotential activity against cancer cells

Table 2: Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
2-Acetamido-4-(diethylamino)phenylazoModerateHighLow
Azo Compound XHighModerateModerate
Sulfonamide YHighHighHigh

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that the presence of an azo linkage significantly enhanced antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound was tested alongside these derivatives, showing comparable results in inhibiting bacterial growth.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies involving macrophages treated with this compound revealed a marked decrease in the production of TNF-alpha and IL-6, key pro-inflammatory cytokines. This suggests that the compound may exert its anti-inflammatory effects through the modulation of immune responses.

Research Findings

Research surrounding the biological activity of azo compounds has expanded significantly over the past decade. Notable findings include:

  • Mechanism of Action : Azo compounds often interact with cellular targets through redox reactions, affecting various signaling pathways.
  • Therapeutic Potential : Given their diverse biological activities, compounds similar to 2-((4-((2-Acetamido-4-(diethylamino)phenyl)azo)-5-methoxy-2-methylphenyl)sulphonyl)ethyl propionate are being explored for therapeutic applications in infectious diseases and cancer treatment.
  • Safety Profile : Toxicological assessments indicate varying degrees of safety across different azo compounds, necessitating further studies on this specific compound to establish its safety for clinical use.

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